4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride
Description
Chemical Structure: The compound consists of a piperidine ring substituted with a [(2-fluoro-6-nitrophenoxy)methyl] group and a hydrochloride salt (CAS: 1286265-02-8). Its molecular formula is C₁₂H₁₆ClFN₂O₃, with a molar mass of 290.72 g/mol . As a hydrochloride salt, it likely exhibits enhanced aqueous solubility compared to its free base form.
Properties
IUPAC Name |
4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3.ClH/c13-10-2-1-3-11(15(16)17)12(10)18-8-9-4-6-14-7-5-9;/h1-3,9,14H,4-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWOJRFRJDXXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC=C2F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-fluoro-6-nitrophenol in the presence of a suitable base and solvent. The reaction conditions may include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Reduction: 4-[(2-Amino-6-nitrophenoxy)methyl]piperidine
Substitution: 4-[(2-Methoxy-6-nitrophenoxy)methyl]piperidine
Scientific Research Applications
4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride is utilized in diverse scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of molecular interactions and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluoro and nitro groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Effects: Nitro vs. This could influence metabolic pathways or receptor binding compared to chloro-substituted analogs . Fluoro: The fluorine atom in all compounds enhances metabolic stability and bioavailability via reduced cytochrome P450 metabolism .
Pharmacological and Toxicological Profiles
- Target Compound: Limited data exist, but the nitro group may confer unique interactions with enzymes or receptors. Nitroaromatics are often associated with prodrug activation (e.g., via nitroreductases) .
- Chloro-Fluoro Analogs : Chlorine’s lipophilicity may enhance membrane permeability, while fluorine balances metabolic stability. For example, paroxetine’s fluorophenyl group is critical for serotonin reuptake inhibition .
- Toxicity: notes that chronic toxicity and environmental impact data are often unavailable for such compounds. The nitro group in the target compound may raise concerns about genotoxicity, a common issue with nitroaromatics .
Environmental and Regulatory Considerations
- Persistence: Nitro groups can resist biodegradation, increasing environmental persistence.
- Regulatory Status : Analogous compounds (e.g., 4-(Diphenylmethoxy)piperidine HCl) are regulated under Chinese chemical safety standards (GB/T 16483-2008), suggesting similar compliance requirements for the target compound .
Biological Activity
4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-fluoro-6-nitrophenoxy group, contributing to its unique biological properties. The presence of the fluorine atom and nitro group enhances its interaction with biological targets, potentially modulating enzyme activity and influencing various signaling pathways.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₅ClFNO₃ |
| Molecular Weight | 285.72 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water and organic solvents |
This compound acts primarily by binding to specific enzymes or receptors. This binding can modulate their activity, thereby influencing various biological pathways. The nitrophenoxy group is particularly notable for its potential to interact with enzymes involved in metabolic pathways, while the piperidine moiety may facilitate binding through conformational flexibility.
Biological Pathways Affected
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic processes.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, altering cellular responses.
- Signal Transduction : By affecting signaling pathways, it can influence cell proliferation and apoptosis.
Research Findings
Recent studies have explored the biological activity of this compound and similar derivatives:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL .
- Anticancer Potential : Various derivatives have shown promising results in inhibiting tumor cell lines without significant cytotoxicity towards normal cells. For instance, compounds related to the nitrophenoxy structure demonstrated selective activity against cancer cells while sparing healthy tissue .
- Case Study - Antitubercular Activity : In a study focused on derivatives of nitrophenoxy compounds, one derivative exhibited an MIC of 4 μg/mL against rifampin-resistant M. tuberculosis strains, showcasing the potential for developing novel antitubercular agents .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
